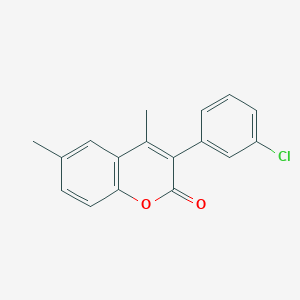

3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin

Descripción general

Descripción

3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin is a useful research compound. Its molecular formula is C17H13ClO2 and its molecular weight is 284.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(3-Chlorophenyl)-4,6-dimethylcoumarin is a synthetic derivative of coumarin that has garnered attention due to its diverse biological activities. Coumarins are naturally occurring compounds known for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-(3-Chlorophenyl)-4,6-dimethylcoumarin, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial potential of coumarin derivatives, including 3-(3-Chlorophenyl)-4,6-dimethylcoumarin.

In Vitro Studies

- Bacterial Inhibition : The compound has shown significant antibacterial activity against various strains of bacteria. In a study comparing the efficacy of different coumarin derivatives, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibited a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against methicillin-sensitive Staphylococcus aureus and even lower against resistant strains .

- Fungal Activity : The antifungal properties were evaluated against strains such as Aspergillus niger and Candida albicans. The compound demonstrated notable activity with an MIC comparable to established antifungal agents like ketoconazole .

Case Study: Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring enhances the antimicrobial potency of coumarins. For instance, compounds with para-substituted aromatic frameworks showed improved antibacterial efficacy due to increased lipophilicity and better interaction with bacterial cell membranes .

The mechanism by which 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exerts its antimicrobial effects involves several pathways:

- DNA Interaction : Molecular docking studies suggest that the compound interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair .

- Oxidative Stress Induction : Coumarins are known to induce oxidative stress in microbial cells, leading to cell death. This mechanism is particularly relevant in the context of resistant strains where traditional antibiotics fail .

Pharmacological Properties

Beyond its antimicrobial activity, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibits additional pharmacological properties:

- Anti-inflammatory Effects : Some studies suggest that coumarin derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

- Antioxidant Activity : Coumarins possess inherent antioxidant properties that can protect cells from oxidative damage, further contributing to their therapeutic potential .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various coumarin analogues, including 3-(3-Chlorophenyl)-4,6-dimethylcoumarin, which were tested against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The results indicated that certain derivatives showed promising antibacterial activity with inhibition percentages reaching up to 8.94% against methicillin-resistant Staphylococcus aureus (MRSA) .

1.2 Antioxidant Properties

Coumarins are known for their antioxidant capabilities. In a comparative study, several coumarin derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. The results indicated that 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibited notable scavenging activity, making it a potential candidate for developing antioxidant therapies .

1.3 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes linked to neurodegenerative diseases. For instance, studies have shown that certain coumarin derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The structure-activity relationship (SAR) analyses indicated that modifications in the coumarin structure could enhance enzyme inhibition efficacy .

Agricultural Applications

2.1 Insecticidal Properties

The insecticidal activity of coumarins has been extensively studied. A recent investigation into the insecticidal properties of 3-(3-Chlorophenyl)-4,6-dimethylcoumarin revealed its effectiveness against various agricultural pests. The compound was tested under controlled conditions, demonstrating significant mortality rates in target insect populations .

2.2 Phytotoxicity Studies

In addition to its insecticidal properties, the phytotoxic effects of this compound have been explored. Research indicated that at specific concentrations, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin could inhibit the growth of certain weeds while promoting crop health, suggesting its potential use as a natural herbicide .

Material Science Applications

3.1 Photophysical Properties

The photophysical characteristics of coumarins are critical for their application in materials science. Studies have shown that 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibits strong fluorescence properties, making it suitable for use in organic light-emitting diodes (OLEDs) and fluorescent probes .

3.2 Synthesis of Functional Materials

The compound can be utilized as a building block in the synthesis of functional materials due to its reactivity and ability to form stable complexes with metals. This property is particularly valuable in the development of sensors and catalysts .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of coumarin derivatives including 3-(3-Chlorophenyl)-4,6-dimethylcoumarin and evaluated their antimicrobial efficacy through disc diffusion methods against various strains. The findings underscored the compound's potential as an effective antibacterial agent.

Case Study 2: Insecticidal Activity

In an agricultural context, field trials were conducted to assess the insecticidal effects of 3-(3-Chlorophenyl)-4,6-dimethylcoumarin on common agricultural pests. Results indicated a significant reduction in pest populations within treated plots compared to controls.

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-4,6-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO2/c1-10-6-7-15-14(8-10)11(2)16(17(19)20-15)12-4-3-5-13(18)9-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOPTFMOJNQPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.